molecular formula C22H23NO4 B3563502 Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

Cat. No.: B3563502
M. Wt: 365.4 g/mol
InChI Key: FRTOIKLNGBTOPS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Properties

IUPAC Name

ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-26-21(25)14-27-18-10-11-20-19(12-18)22(16(3)24)15(2)23(20)13-17-8-6-5-7-9-17/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTOIKLNGBTOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331619
Record name ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380645-05-6
Record name ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole core. Subsequent steps include N-alkylation and esterification to introduce the benzyl and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the indole core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core and subsequent esterification processes. The compound is synthesized from readily available starting materials, which allows for scalability in laboratory settings.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays revealed that the compound shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate a strong potential for development as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies utilizing various cancer cell lines indicated that the compound induces apoptosis and inhibits cell proliferation.

Mechanism of Action:
The compound appears to exert its anticancer effects through multiple pathways:

  • Induction of Apoptosis: Triggering caspase activation and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest: Inhibiting progression in the G1 phase of the cell cycle.
  • Inhibition of Metastasis: Reducing the expression of matrix metalloproteinases (MMPs).

Case Studies

A notable case study involved the evaluation of this compound against human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values reported at approximately 10 µM for MCF7 cells and 15 µM for A549 cells.

Study Findings

  • MCF7 Cells:
    • IC50: 10 µM
    • Mechanism: Induced apoptosis via mitochondrial pathway.
  • A549 Cells:
    • IC50: 15 µM
    • Mechanism: Cell cycle arrest at G1 phase.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Confirm structures via NMR (¹H, ¹³C), FT-IR, and mass spectrometry .

Advanced Question: How can experimental conditions be optimized to maximize yield in the synthesis of complex indole esters?

Methodological Answer:
Optimization involves systematic variation of:

  • Temperature : Higher temperatures (60–80°C) accelerate esterification but may degrade sensitive intermediates .
  • Catalyst Loading : For acylation, 10–15 mol% AlCl₃ achieves >80% conversion without side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .

Q. Case Study :

  • This compound : The acetyl group at C3 enhances stability during esterification, while the benzyl group at N1 prevents unwanted dimerization .

Advanced Question: How can researchers resolve contradictions in data related to reaction selectivity (e.g., competing pathways in indole functionalization)?

Methodological Answer:

  • Competitive Pathway Analysis :
    • Use LC-MS to identify by-products (e.g., over-alkylation or hydrolysis products) .
    • Adjust pH to suppress side reactions (e.g., acidic conditions minimize ester hydrolysis) .
  • Kinetic Studies :
    • Monitor reaction rates via in-situ FT-IR to determine if selectivity is thermodynamically or kinetically controlled .

Example from Literature :
In metal ion transport studies, competing ions (e.g., Cr³⁺ vs. Fe³⁺) reduced selectivity due to similar charge density. Adjusting pH to 4 minimized Cr³⁺ interference, improving Fe³⁺ transport efficiency by 34% .

Basic Question: What safety protocols are critical when handling ethyl indole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., chloroform, DMF) .
  • Waste Disposal : Segregate halogenated waste (e.g., benzyl halides) from non-halogenated solvents .

Note : Refer to SDS sheets for specific toxicity data (e.g., LD50 values) .

Advanced Question: What computational tools can predict the interaction of ethyl indole derivatives with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities.
    • Example : Docking of ethyl 2-(1H-indol-3-yl)-2-oxoacetate into cyclooxygenase-2 (COX-2) revealed hydrogen bonding with Arg120 and Tyr355 .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

Validation : Compare computational results with in vitro enzyme inhibition assays .

Advanced Question: How can researchers optimize liquid membrane transport parameters for separating indole-based compounds?

Methodological Answer:
Adapted from metal ion transport studies :

  • pH Optimization : Maintain pH 4–5 to prevent hydrolysis of ester groups.
  • Carrier Concentration : 7.5–8.5 mL PEEOA maximizes membrane permeability .
  • Transport Time : 36–48 hours balances efficiency and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-acetyl-1-benzyl-2-methylindol-5-yl)oxyacetate

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